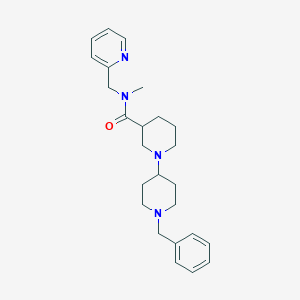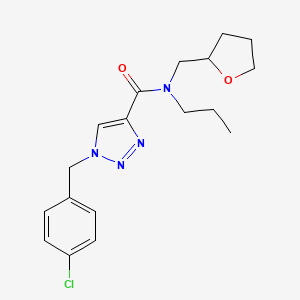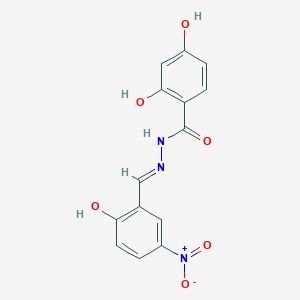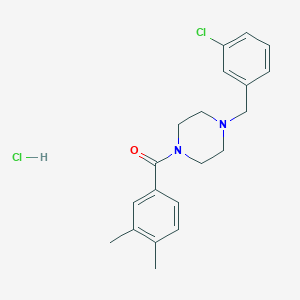
1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BRL-15572, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biological activities, including analgesic, antidepressant, and anxiolytic effects. In
Mecanismo De Acción
The mechanism of action of 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system, which is involved in reward and motivation. By blocking the activity of the D3 receptor, this compound may reduce the rewarding effects of drugs of abuse and reduce withdrawal symptoms.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. Additionally, this compound has been shown to increase the levels of the neurotransmitter GABA in the amygdala, a brain region involved in anxiety and fear. These effects may contribute to the analgesic, antidepressant, and anxiolytic effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, this compound has been shown to exhibit a range of effects, making it a versatile tool for studying the brain and behavior. However, one limitation of using this compound is that it is not highly selective for the D3 receptor and may also interact with other receptors, which may complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more selective compounds that target the D3 receptor. Finally, this compound may also have potential applications in the treatment of anxiety and depression, and further research is needed to explore these potential therapeutic uses.
Métodos De Síntesis
The synthesis of 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 1-benzyl-4-piperidone with N-methyl-2-pyridinemethanamine to form the intermediate product 1-benzyl-4-(N-methyl-2-pyridinemethyl)piperidin-3-one. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the final product, this compound. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, antidepressant, and anxiolytic effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of addiction and withdrawal symptoms. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to reduce withdrawal symptoms in animals.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-27(20-23-11-5-6-14-26-23)25(30)22-10-7-15-29(19-22)24-12-16-28(17-13-24)18-21-8-3-2-4-9-21/h2-6,8-9,11,14,22,24H,7,10,12-13,15-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJFHFKPQQNKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6010732.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6010754.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6010757.png)


![3-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010766.png)
![1-(2-methoxyethyl)-5-{[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6010777.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)

![2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010807.png)
![(1,4-dioxan-2-ylmethyl)methyl{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6010812.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)
![2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6010822.png)

